SB-209670

Description

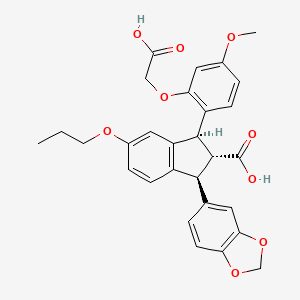

Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAVCCWBNUITBB-UPRLRBBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935762 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157659-79-5 |

Source

|

| Record name | (1S,2R,3S)-1-(1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-2,3-dihydro-5-propoxy-1H-indene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157659-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157659795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKB-209670 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I32BCL40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-209670: A Comprehensive Technical Review of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209670 is a potent, non-peptide dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist. This document provides a detailed overview of its mechanism of action, supported by quantitative data from key preclinical and clinical studies. The experimental protocols underlying these findings are described, and the core signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Dual Endothelin Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of endothelin-1 (B181129) (ET-1) to its receptors, ETA and ETB.[1][2][3][4] This antagonism prevents the downstream signaling cascades that lead to a variety of physiological effects, most notably vasoconstriction. The compound was rationally designed based on conformational models of ET-1.[3][4]

Receptor Binding and Selectivity

This compound displays a high affinity for both ETA and ETB receptors, with a notable preference for the ETA subtype.[2][3][4] This dual antagonism is a key feature of its pharmacological profile. The inhibitory activity is stereoselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer.[1] Specifically, the (+)-antipode of this compound is approximately 575-fold more potent than its (-)-antipode in inhibiting ETA receptor-mediated effects.[1]

Functional Antagonism

In functional assays, this compound demonstrates potent, concentration-dependent inhibition of ET-1-induced vasoconstriction in various vascular tissues.[1][3][4] This has been observed in isolated rat aorta (ETA-mediated), rabbit pulmonary artery (ETB-mediated), and human circumflex coronary arteries.[1] In vivo studies in rats have shown that this compound can effectively block the hemodynamic effects of exogenous ET-1.[2] Furthermore, clinical studies in healthy male volunteers have demonstrated that an infusion of this compound leads to renal vasodilation, suggesting a role for endogenous endothelin in maintaining renal vascular tone in humans.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various studies.

| Parameter | Receptor | Species | Tissue/System | Value | Reference |

| Ki | ETA | Human (cloned) | - | 0.2 nM | [3][4] |

| ETB | Human (cloned) | - | 18 nM | [2][3][4] | |

| Kb | ETA | Rat | Isolated Aorta | 0.4 ± 0.04 nM | [1] |

| ETB | Rabbit | Isolated Pulmonary Artery (vs. ET-1) | 200 ± 9 nM | [1] | |

| ETB | Rabbit | Isolated Pulmonary Artery (vs. Sarafotoxin S6c) | 52 ± 14 nM | [1] | |

| ETA | Human | Isolated Circumflex Coronary Artery | 7 ± 3 nM | [1] |

Signaling Pathways

The primary mechanism of this compound involves the blockade of G-protein coupled endothelin receptors. The simplified signaling pathway is depicted below.

References

- 1. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of SB 209670, an endothelin receptor antagonist: effects on the regulation of renal vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-209670: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209670 is a potent, non-peptide, dual endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist.[1][2][3] This document provides a comprehensive overview of the pharmacology and toxicology of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data from preclinical in vitro and in vivo studies. This guide includes a summary of quantitative pharmacological data, detailed representative experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While extensive pharmacological data is available, specific toxicology data such as LD50 values are not readily found in publicly accessible literature. Therefore, the toxicology section provides a general overview of the expected preclinical safety evaluation for a compound of this class.

Introduction

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular homeostasis, cell proliferation, and inflammation. Its effects are mediated through two G-protein coupled receptor subtypes: ETA and ETB. The development of endothelin receptor antagonists has been an area of significant interest for therapeutic intervention in diseases such as hypertension, heart failure, and vasospasm. This compound emerged from a rational drug design program as a highly potent and selective antagonist of both ETA and ETB receptors.[3] This guide delves into the core pharmacological and toxicological characteristics of this compound.

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist at both ETA and ETB receptors, with a significantly higher affinity for the ETA receptor subtype.[1][3] By blocking the binding of endothelin-1 to these receptors, this compound inhibits the downstream signaling pathways responsible for vasoconstriction and other cellular effects of ET-1.

In Vitro Pharmacology

-

Receptor Binding Affinity: this compound demonstrates high affinity for human cloned ETA and ETB receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.[1][3]

-

Functional Antagonism: In isolated rat aorta, this compound has been shown to produce a concentration-dependent, parallel rightward shift in the ET-1 concentration-response curve, indicative of competitive antagonism at ETA receptors.[2]

In Vivo Pharmacology

-

Hemodynamic Effects: Intravenous administration of this compound has been demonstrated to inhibit the pressor responses to exogenous endothelin-1 in a dose-dependent manner in animal models.[1] Notably, at doses effective against exogenous ET-1, this compound did not significantly alter basal mean arterial pressure or heart rate in conscious, normotensive rats.[1]

-

Oral Bioavailability: Studies have indicated that this compound is orally bioavailable and effective in antagonizing the pressor actions of ET-1 following intraduodenal administration in rats.[1]

Pharmacokinetics

A study in healthy male volunteers revealed that intravenous infusion of this compound exhibited linear kinetics. The plasma half-life was determined to be approximately 4 to 5 hours.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Ki (nM) | Reference |

| ETA | Human (cloned) | 0.4 | [1] |

| ETB | Human (cloned) | 18 | [1] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacology of an endothelin receptor antagonist like this compound.

Endothelin Receptor Binding Assay (Representative Protocol)

This protocol describes a method for determining the binding affinity of a test compound to endothelin receptors.

-

Preparation of Membranes: Membranes from cells expressing either human ETA or ETB receptors are prepared.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay (Representative Protocol)

This protocol outlines a method to assess the functional antagonist activity of a compound on isolated blood vessels.

-

Tissue Preparation: Rings of rat aorta are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Equilibration: The aortic rings are allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to endothelin-1 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with this compound for a predetermined period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve to endothelin-1 is generated in the presence of this compound.

-

Data Analysis: The degree of the rightward shift of the concentration-response curve is used to determine the antagonist's potency, often expressed as a pA2 value.

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: Pharmacological characterization workflow.

Toxicology

A comprehensive toxicological profile for this compound is not extensively detailed in publicly available literature. Therefore, this section outlines the general principles and types of studies that would be conducted for a novel therapeutic candidate like this compound to assess its safety profile in accordance with regulatory guidelines.

General Toxicology

-

Acute Toxicity: These studies are designed to determine the effects of a single, high dose of the compound. The primary goal is to identify the maximum tolerated dose (MTD) and potential target organs for toxicity. While no specific LD50 value for this compound is publicly reported, these studies would typically be conducted in two mammalian species (one rodent, one non-rodent) via the intended clinical route of administration and intravenously.

-

Sub-chronic and Chronic Toxicity: To support clinical trials of longer duration, repeated-dose toxicity studies are necessary. These studies involve daily administration of the compound for extended periods (e.g., 28 days, 90 days, or longer) to identify target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship for any observed toxicities.

Safety Pharmacology

Safety pharmacology studies are conducted to assess the potential effects of a drug candidate on vital organ systems. The core battery of tests typically includes:

-

Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.

-

Cardiovascular System: Assessment of effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., ECG).

-

Respiratory System: Measurement of effects on respiratory rate and function.

Genotoxicity

A battery of in vitro and in vivo tests would be performed to assess the potential for this compound to cause genetic damage. This typically includes:

-

A test for gene mutation in bacteria (Ames test).

-

An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells.

-

An in vivo test for chromosomal damage using rodent hematopoietic cells.

Conclusion

This compound is a well-characterized, potent dual endothelin receptor antagonist with high affinity for both ETA and ETB receptors. Its pharmacological profile, demonstrating effective in vitro and in vivo antagonism of endothelin-1, suggests its potential as a therapeutic agent in conditions where the endothelin system is dysregulated. While detailed public information on its toxicology is limited, a thorough preclinical safety evaluation, encompassing general toxicology, safety pharmacology, and genotoxicity studies, would be a prerequisite for its clinical development. This technical guide provides a foundational understanding of the pharmacology of this compound for the scientific and drug development community.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-209670: A Technical Overview of its Endothelin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin receptor selectivity profile of SB-209670, a potent, non-peptide endothelin receptor antagonist. The document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Data Summary: Binding Affinity and Functional Antagonism

This compound has been extensively characterized as a competitive antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. The compound's affinity and functional antagonism have been determined through various in vitro studies, which are summarized below.

Table 1: Binding Affinity (Ki) of this compound for Endothelin Receptors

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| Human ETA | Cloned | [125I]-ET-1 | 0.2 | [1][2][3] |

| Human ETA | Cloned | [3H]this compound | 0.20 | [4] |

| Human ETA | Cloned | N/A | 0.4 | [5][6] |

| Rat ETA | Cultured Cerebellar Granule Cells | [125I]-ET-1 | 4.0 ± 1.5 | [7] |

| Human ETB | Cloned | [125I]-ET-1 | 18 | [1][2][3][5][6] |

| Human ETB | Cloned | [3H]this compound | 1.0 | [4] |

| Rat ETB | Cultured Cerebellar Granule Cells | [125I]-ET-1 | 46 ± 14 | [7] |

Table 2: Functional Antagonist Activity (Kb) of this compound

| Receptor Subtype | Tissue Preparation | Agonist | Kb (nM) | Reference |

| ETA | Isolated Rat Aorta | Endothelin-1 (B181129) | 0.4 ± 0.04 | |

| ETB | Isolated Rabbit Pulmonary Artery | Endothelin-1 | 200 ± 9 | |

| ETB | Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | 52 ± 14 | |

| ETA | Isolated Human Circumflex Coronary Artery | Endothelin-1 | 7 ± 3 |

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's interaction with endothelin receptors.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, this compound) that competes for the same binding site.

1. Membrane Preparation:

-

Tissues or cells expressing the target endothelin receptor (ETA or ETB) are homogenized in a cold buffer solution.

-

The homogenate is then centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the amount of bound ligand, is quantified using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (this compound).

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassays

Functional bioassays are crucial for determining whether a compound that binds to a receptor acts as an agonist or an antagonist. For an antagonist like this compound, these assays measure its ability to inhibit the physiological response induced by an agonist.

1. Isolated Tissue Preparation:

-

A blood vessel known to express a specific endothelin receptor subtype (e.g., rat aorta for ETA, rabbit pulmonary artery for ETB) is isolated and cut into rings.

-

These rings are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

The tension of the vascular rings is measured using a force transducer.

2. Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve is generated by adding increasing concentrations of an endothelin agonist (e.g., endothelin-1 or sarafotoxin S6c) to the organ bath and recording the resulting contraction of the tissue.

3. Antagonist Potency Determination (Schild Analysis):

-

The tissue is pre-incubated with a fixed concentration of this compound for a specific period.

-

A second agonist concentration-response curve is then generated in the presence of the antagonist.

-

This process is repeated with several different concentrations of this compound.

-

The antagonist's potency is determined by the degree of the rightward shift in the agonist concentration-response curve. The data is often analyzed using a Schild plot to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value. The Kb value can be derived from the pA2 value.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for determining endothelin receptor selectivity.

Caption: Simplified signaling pathways of ETA and ETB receptors.

References

- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the ETA vs. ETB Receptor Binding Affinity of SB-209670

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the non-peptide endothelin receptor antagonist, SB-209670, for the endothelin A (ETA) and endothelin B (ETB) receptors. This document consolidates quantitative binding data, details the experimental methodologies used for its determination, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and selective antagonist of endothelin receptors, demonstrating a significantly higher affinity for the ETA receptor subtype compared to the ETB receptor. This selectivity is crucial for its pharmacological profile and potential therapeutic applications. This guide presents the binding affinity data in a clear, tabular format, outlines the experimental protocols for radioligand binding assays, and provides graphical representations of the associated signaling cascades and experimental procedures.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for human ETA and ETB receptors has been determined through competitive radioligand binding assays. The key quantitative metric for assessing binding affinity in these studies is the inhibition constant (Ki).

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Source |

| This compound | Human ETA | 0.2 | [¹²⁵I]-ET-1 | [1][2][3] |

| This compound | Human ETB | 18 | [¹²⁵I]-ET-1 | [1][2][3] |

Table 1: Binding Affinity of this compound for Human Endothelin Receptors

The data clearly indicates that this compound is approximately 90-fold more selective for the ETA receptor over the ETB receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound was achieved using a competitive radioligand binding assay. The following is a detailed methodology representative of the techniques employed.

Materials and Reagents

-

Cell Lines: Human cell lines stably expressing either the recombinant human ETA or ETB receptor. Examples include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1), a high-affinity, non-selective radiolabeled ligand for both ETA and ETB receptors.

-

Competitor: this compound of varying concentrations.

-

Membrane Preparation: Crude membrane fractions prepared from the receptor-expressing cell lines.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin (BSA) to prevent non-specific binding.

-

Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Membrane Preparation

-

Culture the human ETA or ETB receptor-expressing cells to a high density.

-

Harvest the cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in a hypotonic lysis buffer and homogenize using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

Competitive Binding Assay

-

In a 96-well plate, add a fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein per well).

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of the radioligand, [¹²⁵I]-ET-1 (typically at a concentration close to its Kd value).

-

To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled endothelin receptor antagonist (e.g., 1 µM ET-1).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration. This will generate a sigmoidal competition curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathways

Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger various intracellular signaling cascades.

Caption: ETA Receptor Signaling Pathway.

Caption: ETB Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay used to determine the Ki of this compound.

Caption: Competitive Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide to SB-209670: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209670 is a potent and selective non-peptide antagonist of the endothelin (ET) receptors, with a notably higher affinity for the ETA subtype over the ETB subtype. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for key assays used to characterize this compound are also presented, along with a visual representation of the signaling pathway it inhibits. The information herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in areas concerning cardiovascular diseases and other conditions where the endothelin system plays a crucial role.

Chemical Structure and Properties

This compound, systematically named 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2-(carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-, is a complex organic molecule with three defined stereocenters, conferring its specific three-dimensional structure essential for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₂₈O₉ |

| Molecular Weight | 520.53 g/mol [1] |

| IUPAC Name | 1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2-(carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-[1] |

| SMILES | CCCOc1ccc2c(c1)--INVALID-LINK----INVALID-LINK--C(=O)O[1] |

| InChI Key | UUAVCCWBNUITBB-UPRLRBBYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Stereochemistry | Absolute, with 3 defined stereocenters[1] |

| Physical State | Solid (presumed) |

| Solubility | Data not readily available in public sources. |

| pKa | Data not readily available in public sources. |

| LogP | Data not readily available in public sources. |

Mechanism of Action: Endothelin Receptor Antagonism

This compound functions as a competitive antagonist of endothelin receptors, which are G protein-coupled receptors (GPCRs). There are two primary subtypes, ETA and ETB. This compound exhibits high affinity for both, but is notably more selective for the ETA receptor. The binding affinities (Ki) have been determined to be approximately 0.2 nM for the ETA receptor and 18 nM for the ETB receptor.

Endothelin-1 (ET-1), the endogenous ligand for these receptors, is a potent vasoconstrictor. The binding of ET-1 to the ETA receptor on vascular smooth muscle cells is a key step in mediating vasoconstriction. By competitively blocking this binding, this compound effectively inhibits the downstream signaling cascade that leads to this physiological response.

The Endothelin Signaling Pathway

The ETA receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein. Activation of the ETA receptor by ET-1 initiates a signaling cascade that results in an increase in intracellular calcium concentration, a critical event for smooth muscle contraction. This compound inhibits this pathway at its inception by preventing the initial ligand-receptor interaction.

Experimental Protocols

The characterization of this compound as a potent and selective endothelin receptor antagonist has been established through a series of key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound for the ETA and ETB receptors. The general principle involves a competition experiment between a radiolabeled endothelin ligand and the unlabeled test compound (this compound).

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing either human ETA or ETB receptors are prepared. This is typically done by homogenizing the cells in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.

-

Assay Components:

-

Radioligand: [¹²⁵I]-ET-1 is commonly used.

-

Unlabeled Ligand: A range of concentrations of this compound.

-

Non-specific Binding Control: A high concentration of unlabeled ET-1 to determine the level of non-specific binding of the radioligand.

-

-

Incubation: The membrane preparation, radioligand, and unlabeled ligand (or control) are incubated together in a suitable binding buffer (e.g., Tris-HCl with bovine serum albumin and protease inhibitors) to allow the binding to reach equilibrium. Incubation is typically carried out at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assay: Vasoconstriction in Isolated Tissues

This assay assesses the functional antagonism of this compound by measuring its ability to inhibit ET-1-induced contraction of isolated vascular tissues.

Methodology:

-

Tissue Preparation: Segments of blood vessels, such as rat aorta, are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The tissue is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes).

-

Experimental Protocol:

-

A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.

-

The tissue is then washed and allowed to return to baseline.

-

The tissue is pre-incubated with a specific concentration of this compound for a set period.

-

A second cumulative concentration-response curve to ET-1 is then generated in the presence of this compound.

-

-

Data Analysis: The contractile responses are measured as a percentage of the maximal contraction induced by a standard agent (e.g., potassium chloride). The concentration-response curves for ET-1 in the absence and presence of this compound are plotted, and the rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from these data.

In Vitro Functional Assay: Calcium Mobilization

This cell-based assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing the ETA receptor (e.g., CHO-K1 cells) are cultured in appropriate media.

-

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in fluorescence intensity upon binding to calcium.

-

Assay Procedure:

-

The loaded cells are washed and placed in a buffer.

-

The baseline fluorescence is measured using a fluorescence plate reader or microscope.

-

Cells are pre-incubated with various concentrations of this compound.

-

ET-1 is then added to stimulate the cells, and the change in fluorescence is recorded over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of this compound is quantified by measuring the reduction in the ET-1-stimulated calcium response at different concentrations of the antagonist. An IC₅₀ value for the inhibition of calcium mobilization can then be determined.

In Vivo Efficacy

The antagonistic effects of this compound observed in vitro translate to significant physiological effects in vivo. Studies have demonstrated that administration of this compound can lead to a dose-dependent reduction in blood pressure in hypertensive animal models. Furthermore, its ability to counteract the potent vasoconstrictive effects of ET-1 suggests its therapeutic potential in conditions characterized by excessive vasoconstriction and ischemia.

Conclusion

This compound is a well-characterized, potent, and selective endothelin receptor antagonist with a clear mechanism of action. Its high affinity for the ETA receptor and its demonstrated efficacy in vitro and in vivo make it a valuable tool for research into the physiological and pathophysiological roles of the endothelin system. The detailed structural information, chemical properties, and experimental protocols provided in this guide offer a solid foundation for further investigation and potential therapeutic development involving this compound.

References

In Vitro Characterization of SB-209670: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of SB-209670, a potent and selective non-peptide endothelin (ET) receptor antagonist. The data and methodologies presented are collated from publicly available scientific literature to serve as a foundational resource for researchers in pharmacology and drug development.

Core Mechanism of Action

This compound is a rationally designed antagonist that competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to both the ETA and ETB receptor subtypes. By blocking these receptors, this compound effectively inhibits the downstream signaling cascades initiated by ET-1, which are implicated in a variety of physiological processes, most notably vasoconstriction. Its high affinity and selectivity make it a valuable tool for investigating the roles of the endothelin system in both normal physiology and pathological states.

Data Presentation: Quantitative Analysis of In Vitro Activity

The in vitro activity of this compound has been quantified through radioligand binding assays and functional antagonism studies. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Species/Tissue Source | Radioligand | K_i_ (nM) | Reference |

| ET_A_ | Cloned Human | [¹²⁵I]ET-1 | 0.2 | [1][2] |

| ET_B_ | Cloned Human | [¹²⁵I]ET-1 | 18 | [1][2] |

| ET_A_ | Rat Cerebellar Granule Cells | [¹²⁵I]ET-1 | 4.0 ± 1.5 | |

| ET_B_ | Rat Cerebellar Granule Cells | [¹²⁵I]ET-1 | 46 ± 14 |

Table 2: Functional Antagonism of this compound

| Assay | Tissue/Cell Type | Agonist | Parameter | Value | Reference |

| Vasoconstriction | Isolated Rat Aorta | Endothelin-1 | pA₂ | 8.6 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i_) of this compound for endothelin receptors.

Methodology:

-

Membrane Preparation:

-

Cells expressing cloned human endothelin receptors (ETA or ETB) or tissues of interest (e.g., rat brain cerebellum) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, incubate a fixed concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) with increasing concentrations of unlabeled this compound.

-

Add a standardized amount of the prepared cell membranes to each well.

-

Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of unlabeled ET-1.

-

The reaction is incubated to equilibrium (e.g., 60-120 minutes at 25°C).

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

-

The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Vasoconstriction Assay

Objective: To determine the functional antagonist potency (pA₂) of this compound against ET-1-induced vasoconstriction.

Methodology:

-

Tissue Preparation:

-

Male Wistar or Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

The aorta is cleaned of adhering connective and fatty tissue, and the endothelium may be removed by gently rubbing the intimal surface.

-

The aorta is cut into rings of approximately 2-4 mm in width.

-

-

Organ Bath Setup:

-

Aortic rings are mounted on stainless steel hooks or wires in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂.

-

One end of the ring is fixed to a stationary support, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are allowed to equilibrate under a resting tension of approximately 1-2 grams for at least 60-90 minutes, with the buffer being changed every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, the viability of the aortic rings is assessed by contracting them with a standardized concentration of potassium chloride (e.g., 60 mM KCl).

-

A cumulative concentration-response curve to ET-1 is then generated.

-

The tissues are washed, and after returning to baseline, they are incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to ET-1 is then constructed in the presence of this compound. This is repeated for several different concentrations of the antagonist.

-

-

Data Analysis:

-

The concentration-response curves for ET-1 in the absence and presence of this compound are plotted.

-

The dose-ratio (DR) is calculated as the ratio of the EC₅₀ of ET-1 in the presence of the antagonist to the EC₅₀ of ET-1 in its absence.

-

A Schild plot is constructed by plotting the logarithm of (DR-1) against the negative logarithm of the molar concentration of this compound.

-

The pA₂ value is determined as the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Endothelin Receptor Signaling Pathway and Point of this compound Inhibition.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Experimental Workflow for Vasoconstriction Assay.

References

SB-209670: A Comprehensive Technical Guide for Endothelin Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-209670 is a potent, non-peptide antagonist of endothelin (ET) receptors, exhibiting selectivity for the ETA subtype over the ETB subtype. Its development has provided the scientific community with a valuable pharmacological tool to investigate the multifaceted roles of the endothelin system in various physiological and pathophysiological processes. This technical guide offers an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in key assays, and visual representations of the endothelin signaling pathway and experimental workflows.

Mechanism of Action

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through Gαq and Gαi proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction and cell proliferation.

This compound acts as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the binding of endogenous endothelins, thereby inhibiting the downstream signaling pathways that lead to vasoconstriction and other cellular responses. Its higher affinity for the ETA receptor makes it a particularly useful tool for dissecting the specific roles of this receptor subtype in various biological systems.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| Human ETA | [125I]ET-1 | Cloned human receptors expressed in CHO cells | 0.2 | [1][2] |

| Human ETB | [125I]ET-1 | Cloned human receptors expressed in CHO cells | 18 | [1][2] |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Tissue/Cell Preparation | Agonist | Parameter | Value (nM) | Reference |

| Vasoconstriction | Isolated Rat Aorta | Endothelin-1 | Kb | 0.4 | |

| Vasoconstriction | Isolated Rabbit Pulmonary Artery | Endothelin-1 | Kb | 200 | |

| Vasoconstriction | Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | Kb | 52 |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect Measured | Route of Administration | Dose | Outcome | Reference |

| Spontaneously Hypertensive Rats | Blood Pressure Reduction | Intravenous or Intraduodenal | Not specified | Dose-dependent reduction | [1][2] |

| Anesthetized Dog | Inhibition of ET-1 induced coronary vasoconstriction | Not specified | Not specified | Marked antagonism of secondary constrictor responses |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for endothelin receptors.

Materials:

-

CHO cell membranes expressing cloned human ETA or ETB receptors

-

[125I]ET-1 (radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of [125I]ET-1 (typically at a concentration close to its Kd)

-

Varying concentrations of this compound or vehicle (for total binding)

-

Cell membranes (protein concentration to be optimized for each receptor subtype)

-

-

For non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using a non-linear regression analysis program to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasoconstriction Assay (Isolated Rat Aortic Rings)

Objective: To determine the functional antagonist activity (Kb or pA2) of this compound against ET-1-induced vasoconstriction.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1

-

Carbogen gas (95% O2 / 5% CO2)

-

Endothelin-1 (ET-1)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Euthanize the rat and carefully dissect the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a pair of fine forceps, if required.

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

After equilibration, contract the tissues with a submaximal concentration of a standard agonist (e.g., KCl or phenylephrine) to check for viability.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with either vehicle or a single concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve to ET-1.

-

Repeat the procedure with different concentrations of this compound.

-

Analyze the data to determine the rightward shift of the ET-1 concentration-response curve in the presence of this compound.

-

Calculate the Kb value using the Schild equation or determine the pA2 value from a Schild plot.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle for drug administration (e.g., saline, PEG400)

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

-

Acclimatize the SHR to the housing and experimental conditions for at least one week.

-

Train the animals for the blood pressure measurement procedure (e.g., placement in the restrainer for tail-cuff measurements) to minimize stress-induced fluctuations in blood pressure.

-

Measure baseline blood pressure and heart rate for several days before the start of the treatment.

-

Administer this compound or vehicle to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection, or intravenous infusion) and the dose should be based on previous studies or a dose-finding experiment.

-

Measure blood pressure and heart rate at various time points after drug administration. The timing of the measurements should be chosen to capture the onset, peak, and duration of the drug's effect.

-

Record systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.

-

Analyze the data to compare the changes in blood pressure and heart rate between the this compound-treated group and the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.

Mandatory Visualizations

Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for characterizing this compound.

Caption: Competitive antagonist mechanism of this compound at the endothelin receptor.

References

Preclinical Profile of SB-209670: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for SB-209670, a potent nonpeptide endothelin (ET) receptor antagonist. The information presented herein is intended to serve as a core resource for researchers and professionals involved in drug development, offering detailed insights into the pharmacological properties, experimental methodologies, and underlying signaling pathways associated with this compound.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical investigations of this compound, facilitating a clear comparison of its activity across different experimental settings.

| Parameter | Species/System | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | Cloned Human | ETA | 0.2 nM | [1] |

| Cloned Human | ETB | 18 nM | [1] | |

| Functional Antagonism (Kb) | Isolated Rat Aorta | ETA | 0.4 ± 0.04 nM | [2] |

| Isolated Rabbit Pulmonary Artery | ETB | 200 ± 9 nM (vs. ET-1) | [2] | |

| 52 ± 14 nM (vs. Sarafotoxin S6c) | [2] | |||

| Isolated Human Circumflex Coronary Artery | ETA | 7 ± 3 nM | [2] |

Table 1: Receptor Binding and Functional Antagonism of this compound

| Experimental Model | Species | Administration Route | Dosage | Key Findings | Reference |

| ET-1-induced Vasoconstriction | Anesthetized Rat | Intravenous (bolus) | 10 mg/kg | Inhibition of the secondary vasoconstrictor actions of endothelin-1 (B181129). | [3] |

| Conscious Rat | Intraduodenal | 10 mg/kg | Antagonized the pressor actions of endothelin-1 for up to 3 hours. | [3] | |

| Hypertension | Hypertensive Rats | Not Specified | Dose-dependent | Reduction in blood pressure. | [1] |

| Cerebral Ischemia | Gerbil Stroke Model | Not Specified | Not Specified | Protection from ischemia-induced neuronal degeneration. | [1] |

| Neointima Formation | Rat Carotid Artery Balloon Angioplasty | Not Specified | Not Specified | Attenuation of neointima formation. | [1] |

| Renal Hemodynamics | Healthy Male Volunteers | Intravenous Infusion | 0.2 to 1.5 µg/kg/min | ~15% increase in renal hemodynamic responses (para-aminohippurate clearance). | [4] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Signaling Pathways

This compound exerts its effects by antagonizing the endothelin receptors (ETA and ETB), which are G protein-coupled receptors (GPCRs). The binding of endothelin-1 (ET-1) to these receptors typically initiates a cascade of intracellular events. The following diagram illustrates the canonical endothelin signaling pathway that is inhibited by this compound.

Experimental Workflows and Logical Relationships

The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to characterize its pharmacological profile. The logical flow of this evaluation is depicted in the following diagram.

Experimental Protocols

In Vitro Vasoconstriction Assay (Isolated Rat Aorta)

This protocol is a representative method for assessing the ETA receptor antagonist activity of this compound.

-

Tissue Preparation:

-

Male Sprague-Dawley rats are euthanized.

-

The thoracic aorta is excised and placed in Krebs-bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

The aorta is cleaned of adherent connective tissue and cut into 4 mm rings.[5]

-

The endothelium can be removed by gently rubbing the intimal surface.

-

-

Experimental Setup:

-

Aortic rings are mounted in organ chambers containing Krebs-bicarbonate buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.[5]

-

Isometric tension is recorded using a force-displacement transducer.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to endothelin-1 (e.g., 10-11 to 10-7 M) is generated to establish a baseline contractile response.[5]

-

After washout and re-equilibration, the tissues are incubated with this compound at various concentrations for a predetermined period (e.g., 30-60 minutes).

-

A second concentration-response curve to endothelin-1 is then generated in the presence of this compound.

-

The antagonist's potency (Kb value) is calculated from the rightward shift in the concentration-response curve.[2]

-

In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol outlines a general procedure for evaluating the antihypertensive effects of this compound.

-

Animal Model:

-

Spontaneously hypertensive rats (SHR) are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

-

Blood Pressure Measurement:

-

Invasive Method (Telemetry): A telemetry device is surgically implanted to allow for continuous monitoring of blood pressure in conscious, unrestrained rats.[6] The catheter of the telemetry device is inserted into the abdominal aorta.[6]

-

Non-invasive Method (Tail-Cuff): Blood pressure is measured using a tail-cuff plethysmography system. Rats are acclimated to the restraining device for several days before the experiment to minimize stress-induced fluctuations in blood pressure.

-

-

Drug Administration:

-

This compound can be administered via various routes, including intravenous or intraduodenal, as described in initial studies.[1]

-

The vehicle used for drug dissolution/suspension should be administered to a control group.

-

-

Data Collection and Analysis:

-

Blood pressure is recorded at baseline before drug administration and then at multiple time points after administration.

-

The change in blood pressure from baseline is calculated for both the this compound and vehicle-treated groups.

-

Statistical analysis is performed to determine the significance of the blood pressure-lowering effect of this compound.

-

Rat Carotid Artery Balloon Angioplasty Model

This model is used to assess the effect of this compound on neointima formation following vascular injury.

-

Surgical Procedure:

-

Male rats are anesthetized.

-

A midline incision is made in the neck to expose the left common, external, and internal carotid arteries.[7]

-

A 2F Fogarty balloon catheter is introduced into the external carotid artery and advanced to the common carotid artery.[8]

-

The balloon is inflated to induce endothelial denudation and vessel wall injury.[7] The balloon is passed through the artery multiple times to ensure complete injury.[7]

-

The catheter is removed, and the external carotid artery is ligated.[8] Blood flow is restored through the common and internal carotid arteries.[7]

-

-

Drug Administration:

-

This compound or vehicle is administered to the rats for a specified period following the surgery.

-

-

Tissue Harvesting and Analysis:

-

After the treatment period (typically 2-3 weeks), the rats are euthanized, and the injured carotid artery is perfusion-fixed.

-

The artery is excised, processed for histology, and sectioned.

-

Sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Verhoeff-van Gieson) to visualize the vessel layers.[8]

-

Morphometric analysis is performed to measure the areas of the intima and media.

-

The intima-to-media ratio is calculated as a measure of neointimal hyperplasia.

-

Gerbil Stroke Model (Global Cerebral Ischemia)

This model is employed to evaluate the neuroprotective effects of this compound.

-

Surgical Procedure:

-

Gerbils are anesthetized.

-

A ventral midline incision is made in the neck to expose both common carotid arteries.

-

Global cerebral ischemia is induced by occluding both common carotid arteries with microaneurysm clips for a defined period (e.g., 15 minutes).[9]

-

The clips are then removed to allow for reperfusion.

-

Sham-operated animals undergo the same surgical procedure without arterial occlusion.[9]

-

-

Drug Administration:

-

This compound or vehicle is administered, for instance, intravenously at the beginning of the reperfusion period.[9]

-

-

Neurological and Histological Assessment:

-

Neurological deficits can be assessed at various time points after ischemia.

-

After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are removed.[9]

-

The brains are processed for histological analysis (e.g., with cresyl violet staining) to assess neuronal damage, typically in the CA1 region of the hippocampus, which is particularly vulnerable to global ischemia.

-

The number of viable neurons is counted in a defined area to quantify the extent of neuroprotection.[9]

-

References

- 1. SB 209670, a rationally designed potent nonpeptide endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonpeptide endothelin receptor antagonists. II. Pharmacological characterization of SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo pharmacological characterization of the non-peptide endothelin receptor antagonist SB 209670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of SB 209670, an endothelin receptor antagonist: effects on the regulation of renal vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasoconstrictor effect and mechanism of action of endothelin-1 in human radial artery and vein: implication of skin flap vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. EndothelinA receptor antagonist BSF-208075 causes immune modulation and neuroprotection after stroke in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of SB-209670 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209670 is a potent, non-peptide, mixed endothelin (ET) receptor antagonist with a higher affinity for the ETA subtype. Preclinical and early clinical studies have demonstrated its potential in various cardiovascular applications, including the management of hypertension, mitigation of ischemia-reperfusion injury, and prevention of vascular restenosis. This technical guide provides a comprehensive overview of the existing data on this compound, focusing on its pharmacological profile, preclinical efficacy, and human pharmacokinetics. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this area.

Introduction to this compound and the Endothelin System

The endothelin system plays a critical role in cardiovascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor and mitogen, exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB[1][2]. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation[1][2]. ETB receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin; however, their activation on smooth muscle cells also contributes to vasoconstriction[1][2]. Dysregulation of the endothelin system is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

This compound emerges as a rationally designed antagonist of endothelin receptors, offering a potential therapeutic strategy to counteract the deleterious effects of excessive ET-1 activity[3][4]. Its mixed antagonist profile with higher selectivity for the ETA receptor suggests a mechanism that could effectively block vasoconstriction and pathological remodeling while potentially preserving some ETB-mediated vasodilation.

Pharmacological Profile of this compound

Receptor Binding Affinity

This compound demonstrates high affinity for both human ETA and ETB receptors, with a notable selectivity for the ETA subtype. The inhibitory constants (Ki) from radioligand binding assays are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Human ETA | ¹²⁵I-labeled ET-1 | 0.2 | [3][4] |

| Human ETB | ¹²⁵I-labeled ET-1 | 18 | [3][4] |

In Vitro Functional Activity

The antagonistic activity of this compound has been functionally validated in isolated tissue preparations. In the isolated rat aorta, a model for ETA receptor-mediated vascular contraction, this compound competitively inhibited ET-1-induced vasoconstriction.

| Assay | Receptor | Parameter | Value (nM) | Source |

| ET-1-induced contraction in isolated rat aorta | ETA | Kb | 0.4 ± 0.04 | [5] |

Preclinical Efficacy in Cardiovascular Models

Antihypertensive Effects

Attenuation of Neointima Formation

Vascular injury, such as that occurring during balloon angioplasty, often leads to neointimal hyperplasia and restenosis. ET-1 is a key mitogen for vascular smooth muscle cells, contributing to this pathological process. A preclinical study in a rat model of carotid artery balloon angioplasty demonstrated that administration of this compound significantly reduced neointima formation.

| Animal Model | Treatment | Dosage | Outcome | Source |

| Rat Carotid Artery Balloon Angioplasty | This compound | 2.5 mg/kg IP, twice daily | ~50% reduction in neointima formation | [6] |

Neuroprotective Effects in Cerebral Ischemia

The role of ET-1 in the pathophysiology of cerebral ischemia is well-established, with elevated levels contributing to vasoconstriction and neuronal damage. In a gerbil model of stroke, this compound demonstrated neuroprotective effects by protecting against ischemia-induced neuronal degeneration[3][4]. Quantitative data on the extent of this protection, such as a reduction in infarct volume, require further investigation of the primary literature.

Clinical Pharmacokinetics and Pharmacodynamics

A study in healthy male volunteers provided initial insights into the pharmacokinetic and pharmacodynamic profile of this compound in humans.

Pharmacokinetic Parameters

Following intravenous infusion, this compound exhibited linear kinetics over the dose range studied.

| Parameter | Value | Source |

| Half-life (t½) | ~4-5 hours | [7] |

Further pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution are not detailed in the currently available literature and would require access to the full study report.

Pharmacodynamic Effects

The study also assessed the impact of this compound on renal hemodynamics, a key consideration for a cardiovascular drug.

| Parameter | Effect | Source |

| Renal Hemodynamics (para-aminohippurate clearance) | ~15% increase relative to placebo | [7] |

This finding suggests that this compound can induce renal vasodilation, a potentially beneficial effect in certain cardiovascular conditions.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by blocking the downstream signaling cascades initiated by the binding of ET-1 to its receptors.

ETA Receptor Signaling in Vascular Smooth Muscle Cells

Activation of ETA receptors on vascular smooth muscle cells by ET-1 primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation, in part through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2). By blocking this pathway, this compound inhibits vasoconstriction and vascular smooth muscle cell growth.

ETB Receptor Signaling in Endothelial Cells

On endothelial cells, ET-1 binding to ETB receptors can lead to vasodilation. This is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, causing relaxation. The partial preservation of this pathway, due to the lower affinity of this compound for ETB receptors, could be a favorable characteristic of this antagonist.

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay for ETA and ETB Receptors

Objective: To determine the binding affinity (Ki) of this compound for human endothelin ETA and ETB receptors.

Materials:

-

Cell membranes expressing cloned human ETA or ETB receptors.

-

¹²⁵I-labeled ET-1 (radioligand).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA).

-

Non-specific binding control (e.g., 1 µM unlabeled ET-1).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a reaction tube, combine the cell membranes, ¹²⁵I-labeled ET-1, and either buffer, this compound, or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo: Rat Carotid Artery Balloon Angioplasty Model

Objective: To evaluate the effect of this compound on neointima formation following vascular injury.

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Anesthetize the rats (e.g., with isoflurane).

-

Make a midline cervical incision and expose the left common, internal, and external carotid arteries.

-

Introduce a balloon embolectomy catheter (e.g., 2F) through the external carotid artery into the common carotid artery.

-

Inflate the balloon to induce endothelial denudation and stretch injury to the vessel wall.

-

Withdraw the inflated balloon catheter. Repeat the injury process as required by the specific protocol.

-

Remove the catheter and ligate the external carotid artery.

-

Administer this compound or vehicle control (e.g., intraperitoneally) according to the predetermined dosing schedule (e.g., twice daily for 14 days).

-

After the treatment period, euthanize the animals and perfuse-fix the carotid arteries.

-

Excise the injured and contralateral control arteries.

-

Process the arteries for histological analysis (e.g., paraffin (B1166041) embedding and sectioning).

-

Stain the sections (e.g., with hematoxylin (B73222) and eosin) and perform morphometric analysis to measure the neointimal and medial areas.

-

Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.

Conclusion and Future Directions

This compound is a potent endothelin receptor antagonist with a promising preclinical profile for the treatment of cardiovascular diseases. Its ability to lower blood pressure, prevent vascular remodeling, and protect against ischemic injury warrants further investigation. The available clinical data, although limited, suggest a favorable pharmacokinetic and pharmacodynamic profile in humans.

Future research should focus on:

-